3-(Methylamino)-1-(thiophen-3-yl)propan-1-one 3-(Methylamino)-1-(thiophen-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17648994
InChI: InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3
SMILES:
Molecular Formula: C8H11NOS
Molecular Weight: 169.25 g/mol

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one

CAS No.:

Cat. No.: VC17648994

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Methylamino)-1-(thiophen-3-yl)propan-1-one -

Specification

Molecular Formula C8H11NOS
Molecular Weight 169.25 g/mol
IUPAC Name 3-(methylamino)-1-thiophen-3-ylpropan-1-one
Standard InChI InChI=1S/C8H11NOS/c1-9-4-2-8(10)7-3-5-11-6-7/h3,5-6,9H,2,4H2,1H3
Standard InChI Key BNDBBHXVGWXIMJ-UHFFFAOYSA-N
Canonical SMILES CNCCC(=O)C1=CSC=C1

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound features a propan-1-one backbone substituted with a methylamino group at the third carbon and a thiophen-3-yl ring at the first carbon (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC8H11NOS\text{C}_8\text{H}_{11}\text{NOS}
Molecular Weight169.24 g/mol
Exact Mass169.056 g/mol
Topological Polar Surface Area57.34 Ų
LogP (Partition Coefficient)1.93

The thiophene ring contributes to its aromatic stability, while the ketone and methylamino groups enable reactivity in nucleophilic and reduction reactions .

Isomerism Considerations

Published data predominantly describes the 2-thienyl isomer (3-(methylamino)-1-(thiophen-2-yl)propan-1-one) , which shares the same molecular formula but differs in thiophene substitution position. The 3-thienyl variant’s scarcity in literature suggests limited synthetic or commercial relevance compared to its 2-thienyl counterpart. Structural misidentification in databases may arise from inconsistent positional descriptors .

Synthetic Methodologies

Retrosynthetic Approaches

The 2-thienyl isomer is synthesized via three primary routes, as detailed in patent US7259264B2 :

  • Mannich Reaction: Reacting acetylthiophene, formaldehyde, and dimethylamine yields intermediate 4, which undergoes a retro-Michael/Michael reaction with methylamine to form the monomethylamino ketone .

  • Friedel-Crafts Acylation: Thiophene reacts with 3-chloropropionyl chloride to form compound 7, followed by methylamine substitution .

  • Microbial Reduction: Enantioselective reduction of the ketone using microbial dehydrogenases produces chiral alcohols for duloxetine synthesis .

For the 3-thienyl variant, analogous pathways would require thiophene-3-carbonyl precursors, though no published protocols confirm this.

Industrial-Scale Challenges

The 2-thienyl isomer’s production faces challenges in enantiomeric purity. Catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}) achieves ~74% yield but only 72% enantiomeric excess (ee) . Chiral resolution using (S)-mandelic acid improves ee but complicates scalability .

Pharmacological Applications

Role in Duloxetine Synthesis

The 2-thienyl isomer is a key intermediate in synthesizing duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI). Enantioselective reduction of the ketone to (S)-3-(methylamino)-1-(2-thienyl)propan-1-ol enables subsequent naphthyloxy substitution and oxalate salt formation .

Biological Activity Profiling

While direct studies on the 3-thienyl variant are absent, structural analogs exhibit:

  • Neurotransmitter Reuptake Inhibition: Duloxetine’s SNRI activity (IC₅₀: 0.8 nM for serotonin, 7.5 nM for norepinephrine) .

  • Antibacterial Potential: Thiophene derivatives show MIC values of 0.5–2.0 μM against Staphylococcus aureus and Escherichia coli .

Analytical and Spectroscopic Data

Spectroscopic Characterization

  • MS (Mass Spectrometry): Molecular ion peak at m/z 169.056 [M+H]⁺ .

  • NMR (Nuclear Magnetic Resonance): Predicted shifts include δ 2.5–3.1 ppm (methylamino protons) and δ 7.3–7.8 ppm (thiophene aromatic protons) .

Chromatographic Behavior

High-performance liquid chromatography (HPLC) methods for the 2-thienyl isomer use chiral columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phases to resolve enantiomers .

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